2-bromo-1-(3-methylquinoxalin-2-yl)ethanone
CAS No.: 5498-44-2
Cat. No.: VC7918291
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5498-44-2 |
|---|---|
| Molecular Formula | C11H9BrN2O |
| Molecular Weight | 265.11 g/mol |
| IUPAC Name | 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H9BrN2O/c1-7-11(10(15)6-12)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3 |
| Standard InChI Key | MPPWMEYERKALCY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N=C1C(=O)CBr |
| Canonical SMILES | CC1=NC2=CC=CC=C2N=C1C(=O)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone (C₁₁H₉BrN₂O) features a quinoxaline ring system—a bicyclic structure comprising two fused pyrazine and benzene rings—substituted with a methyl group at position 3 and a bromoacetyl moiety at position 2 (Figure 1). The bromoacetyl group introduces electrophilic reactivity, making the compound a versatile intermediate for further functionalization .
Table 1: Comparative Molecular Properties of Bromoacetyl-Quinoxaline Derivatives
The estimated melting and boiling points for 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone are derived from structurally similar bromoacetyl compounds, which typically exhibit solid-state stability at room temperature and moderate volatility under reduced pressure .
Synthetic Methodologies
Alkylation of Quinoxaline Precursors
A common route to bromoacetyl-quinoxalines involves the alkylation of quinoxaline thiones or amines with bromoacetylating agents. For example, Smirnov et al. demonstrated that 3-phenylquinoxaline-2(1H)-thione reacts with 2-bromo-1-phenyl-ethanone in chloroform under reflux to yield S-alkylated products . Adapting this method, 3-methylquinoxaline-2(1H)-thione could undergo analogous alkylation with 2-bromoacetyl bromide to form the target compound (Scheme 1) .
Scheme 1: Proposed synthesis via thione alkylation.
$$ \text{3-Methylquinoxaline-2(1H)-thione + 2-Bromoacetyl bromide} \rightarrow \text{2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone} $$
C–H Functionalization in Aqueous Media
Recent advances in green chemistry highlight the use of K₂S₂O₈-mediated C–H functionalization for quinoxaline derivatives. Qin et al. synthesized quinoxalin-2(1H)-ones via direct coupling of glyoxylic acid with o-arylenediamines in water . By substituting glyoxylic acid with bromoacetyl chloride, this method could feasibly yield 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone under mild conditions, avoiding toxic solvents .
Physicochemical Properties
Thermal Stability and Solubility
Analogous bromoacetyl compounds exhibit decomposition temperatures above 150°C, suggesting that 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone is stable under standard laboratory conditions . Its solubility profile is likely similar to other quinoxaline derivatives, showing moderate solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and limited solubility in water .
Table 2: Solubility of Related Compounds
| Compound | Solubility in CH₂Cl₂ | Solubility in EtOH | Solubility in H₂O |
|---|---|---|---|
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | High | Moderate | Low |
| 3-Phenylquinoxaline-2(1H)-thione | Moderate | Low | Insoluble |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom in the acetyl group is highly susceptible to nucleophilic displacement. For instance, in the synthesis of N-alkyl acetamides, bromoacetylquinoxalines react with amines to form carbon–nitrogen bonds . This reactivity positions 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone as a precursor for heterocyclic amides and hydrazides, which are prevalent in drug discovery .
Cyclocondensation Reactions
Quinoxaline bromoacetyl derivatives participate in cyclocondensation with bifunctional nucleophiles (e.g., hydrazines, thioureas) to yield fused polycyclic systems. Such reactions are pivotal in constructing pharmacophores for antimicrobial and anticancer agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume